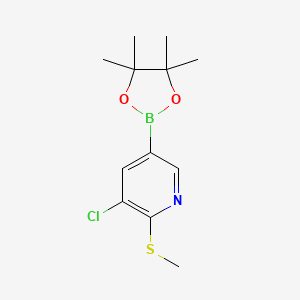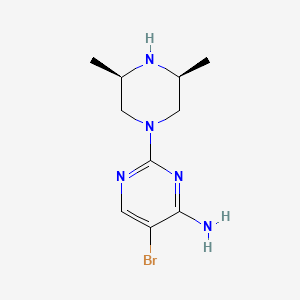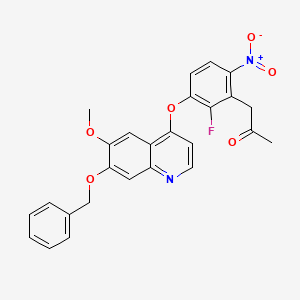
2-chloro-N-methyl-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the second position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Benzamide: The benzoyl chloride is reacted with methylamine (CH₃NH₂) to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methyl-3-(trifluoromethyl)benzylamine.
Oxidation: Formation of N-methyl-3-(trifluoromethyl)benzamide N-oxide.
Applications De Recherche Scientifique
2-chloro-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom and the benzamide core contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzylamine
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Uniqueness
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzamide core. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. Additionally, the methyl group on the nitrogen atom enhances the compound’s reactivity and potential for further chemical modifications.
Propriétés
Formule moléculaire |
C9H7ClF3NO |
|---|---|
Poids moléculaire |
237.60 g/mol |
Nom IUPAC |
2-chloro-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
Clé InChI |
HDRFCLZJPZHCDO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)









